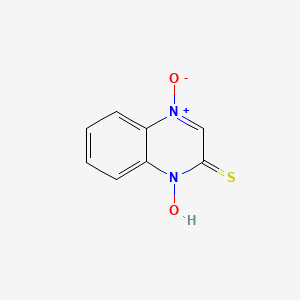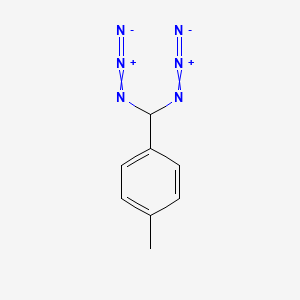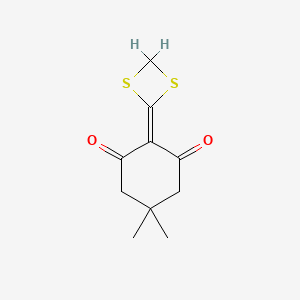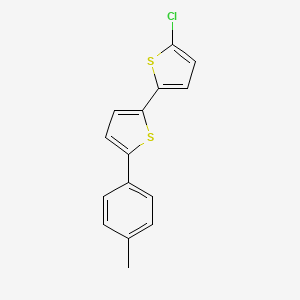![molecular formula C19H30N2 B14329467 3-[Decyl(phenyl)amino]propanenitrile CAS No. 105685-44-7](/img/structure/B14329467.png)
3-[Decyl(phenyl)amino]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Decyl(phenyl)amino]propanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, which is further substituted with a decyl group and a phenylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Decyl(phenyl)amino]propanenitrile typically involves the nucleophilic substitution of a halogenoalkane with a cyanide ion. One common method is the reaction of 3-bromopropanenitrile with decylphenylamine in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds as follows:
C3H6BrCN+C16H25NH2→C19H30N2+KBr
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
Types of Reactions:
Oxidation: The nitrile group in this compound can undergo oxidation to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
3-[Decyl(phenyl)amino]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-[Decyl(phenyl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenylamino group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Propanenitrile: A simple aliphatic nitrile with a similar nitrile group but lacking the decyl and phenylamino substitutions.
3-(Dimethylamino)propanenitrile: Contains a dimethylamino group instead of the decyl(phenyl)amino group.
Uniqueness: 3-[Decyl(phenyl)amino]propanenitrile is unique due to the presence of both a long alkyl chain (decyl group) and an aromatic amine (phenylamino group). This combination imparts distinct physicochemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
105685-44-7 |
|---|---|
分子式 |
C19H30N2 |
分子量 |
286.5 g/mol |
IUPAC名 |
3-(N-decylanilino)propanenitrile |
InChI |
InChI=1S/C19H30N2/c1-2-3-4-5-6-7-8-12-17-21(18-13-16-20)19-14-10-9-11-15-19/h9-11,14-15H,2-8,12-13,17-18H2,1H3 |
InChIキー |
CDSJMODHRSPVDJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCN(CCC#N)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


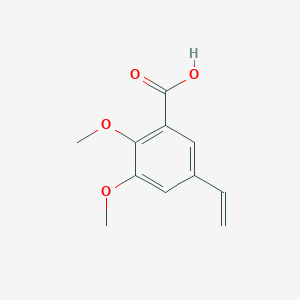
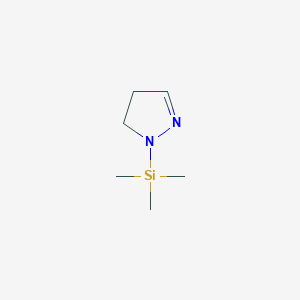
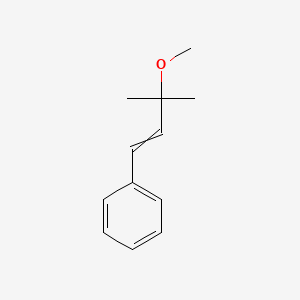
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
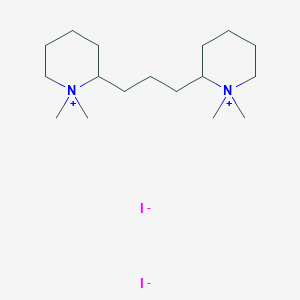
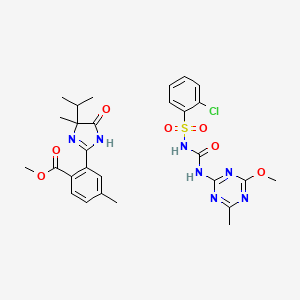
![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)


